molecular formula C8H12N4O B1418459 diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol CAS No. 77314-49-9

diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol

Cat. No.: B1418459
CAS No.: 77314-49-9
M. Wt: 180.21 g/mol
InChI Key: JGGZIHFGEMXEQU-UHFFFAOYSA-N
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Description

Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol is a chemical compound with the molecular formula C8H12N4O It is a derivative of pyridine, featuring a diazenyl group and a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol typically involves the reaction of 2-(dimethylamino)pyridine with diazonium salts under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at low temperatures to ensure the stability of the diazonium intermediate. The product is then isolated and purified using standard techniques like recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides can be employed in substitution reactions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Amines derived from the reduction of the diazenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol involves its interaction with biological targets, such as enzymes or receptors. The diazenyl group can participate in hydrogen bonding or electrostatic interactions, while the dimethylamino group can enhance solubility and membrane permeability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds like 2-(dimethylamino)pyridine and 4-dimethylaminopyridine share structural similarities.

    Diazenyl compounds: Other diazenyl-substituted compounds, such as diazenylbenzene, exhibit similar reactivity.

Uniqueness

Diazenyl[2-(dimethylamino)-1,4-dihydropyridin-4-ylidene]methanol is unique due to the combination of its diazenyl and dimethylamino groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(dimethylamino)pyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c1-12(2)7-5-6(3-4-10-7)8(13)11-9/h3-5H,9H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGZIHFGEMXEQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10655904
Record name 2-(Dimethylamino)pyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77314-49-9
Record name 2-(Dimethylamino)pyridine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10655904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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